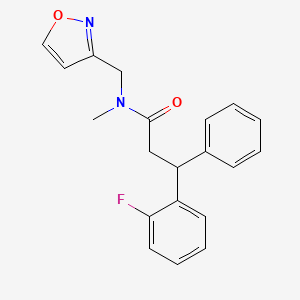![molecular formula C18H23ClN4OS B3788843 5-{1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-2-pyrrolidinyl}-N-cyclobutyl-2-thiophenecarboxamide](/img/structure/B3788843.png)
5-{1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-2-pyrrolidinyl}-N-cyclobutyl-2-thiophenecarboxamide
Overview
Description
The compound contains several functional groups including a pyrazole ring, a pyrrolidine ring, a thiophene ring, and a carboxamide group. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with three carbon atoms and two nitrogen atoms . Pyrrolidine is a cyclic amine, and thiophene is a heterocyclic compound with a 5-membered ring containing four carbon atoms and a sulfur atom . Carboxamide is a functional group that consists of a carbonyl (C=O) and an amine (NH2).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiophene rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation. The carboxamide group can participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could enhance its solubility in water .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[1-[(4-chloro-1-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-cyclobutylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4OS/c1-22-10-13(19)14(21-22)11-23-9-3-6-15(23)16-7-8-17(25-16)18(24)20-12-4-2-5-12/h7-8,10,12,15H,2-6,9,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUXQTUQOZTJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN2CCCC2C3=CC=C(S3)C(=O)NC4CCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B3788766.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3788769.png)
![(3aS*,5S*,9aS*)-2-methyl-5-[2-(5-methyl-2-furyl)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B3788772.png)
![N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxolan-3-ylamino)pyridine-3-carboxamide](/img/structure/B3788792.png)
![2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide](/img/structure/B3788801.png)
![N-{1-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B3788809.png)
![1-(cyclobutylmethyl)-3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-3-hydroxy-2-piperidinone](/img/structure/B3788817.png)
![N-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B3788831.png)
![[4-(3-methoxybenzyl)-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-4-piperidinyl]methanol](/img/structure/B3788847.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B3788854.png)


![3-{4-[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]pyridin-2-yl}phenol](/img/structure/B3788873.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-4-piperidinamine](/img/structure/B3788874.png)
